

2-Cyanoacetyl Chloride: A Comprehensive Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyanoacetyl Chloride

Cat. No.: B169337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

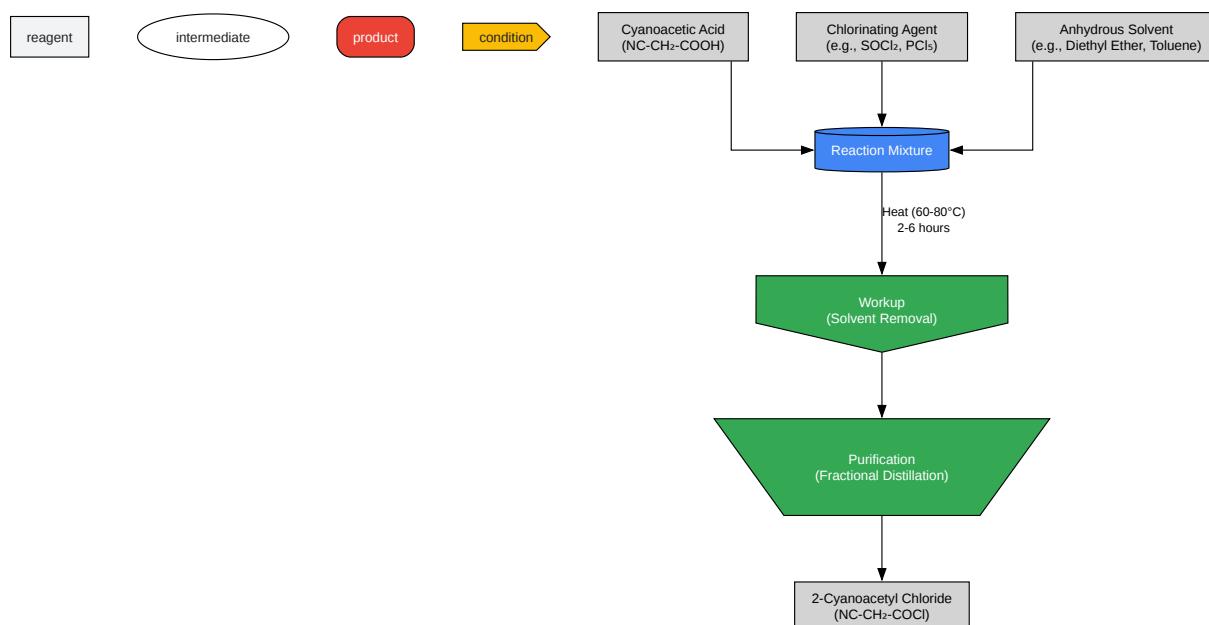
Introduction: **2-Cyanoacetyl chloride** (C_3H_2ClNO) is a highly reactive bifunctional organic compound featuring both an acyl chloride and a cyano group. This unique structure makes it a valuable and versatile intermediate in organic synthesis. The electrophilic nature of the acyl chloride group allows for ready reaction with a wide range of nucleophiles, while the cyano group and the adjacent acidic methylene protons offer further sites for chemical transformation. Consequently, **2-cyanoacetyl chloride** serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, dyes, polymers, and complex heterocyclic compounds. Notably, it is a key intermediate in the synthesis of the anticancer drug Gefitinib. This guide provides an in-depth overview of its synthesis, core reactivity, experimental protocols, and applications.

Physicochemical Properties

2-Cyanoacetyl chloride is a colorless to yellow liquid with a pungent odor. It is a hazardous compound, classified as highly toxic, corrosive, and potentially explosive at room temperature, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Physical and Chemical Properties of **2-Cyanoacetyl Chloride**

Property	Value	Source(s)
Molecular Formula	<chem>C3H2ClNO</chem>	
Molecular Weight	103.51 g/mol	
Appearance	Colorless to yellow liquid	
CAS Number	16130-58-8	
Boiling Point	~143 °C at 760 mmHg; 73-75 °C (pressure not specified)	
Density	~1.217 g/cm ³ (estimate)	
Solubility	Soluble in organic solvents (e.g., benzene, acetone, diethyl ether); insoluble in water.	


| Hazards | Toxic if swallowed, causes severe skin burns and eye damage. ||

Synthesis of 2-Cyanoacetyl Chloride

The most prevalent method for synthesizing **2-cyanoacetyl chloride** is through the direct chlorination of cyanoacetic acid. This is typically achieved using common chlorinating agents such as thionyl chloride (SOCl_2), phosphorus pentachloride (PCl_5), or oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

General Synthesis Workflow

The conversion of cyanoacetic acid to **2-cyanoacetyl chloride** is an exothermic reaction that requires careful temperature control and anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **2-cyanoacetyl chloride**.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol describes a representative lab-scale synthesis of **2-cyanoacetyl chloride** from cyanoacetic acid using thionyl chloride.

Materials:

- Cyanoacetic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)
- Round-bottom flask with reflux condenser and gas outlet
- Heating mantle
- Magnetic stirrer
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO_2 gases). Ensure all glassware is thoroughly dried to prevent moisture contamination.
- **Reagents:** Charge the flask with cyanoacetic acid (1.0 equiv) and the chosen anhydrous solvent (e.g., toluene).
- **Addition of Thionyl Chloride:** While stirring, slowly add thionyl chloride (typically 1.5-2.0 equiv) to the mixture. The addition is often done at room temperature or slightly cooled, as the reaction can be exothermic.
- **Reaction:** Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-6 hours, or until the evolution of HCl and SO_2 gas ceases.

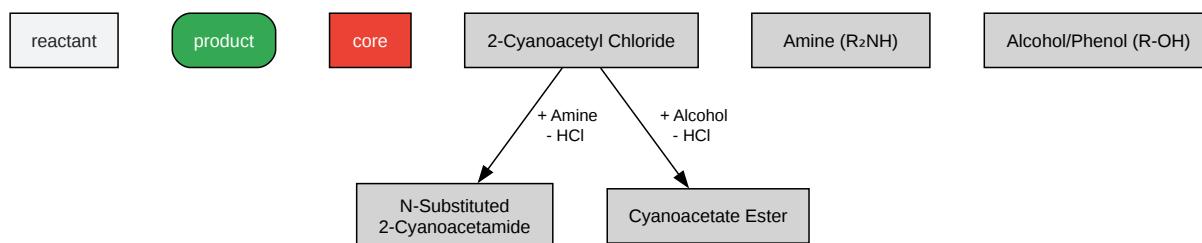
- Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **2-cyanoacetyl chloride** is purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.

Table 2: Typical Reaction Parameters for Synthesis

Parameter	Condition	Rationale
Chlorinating Agent	SOCl₂, PCl₅, Oxalyl Chloride	Efficiently converts carboxylic acid to acyl chloride.
Solvent	Anhydrous Toluene, Benzene, DCM	Provides a medium for the reaction while being inert. Must be anhydrous to prevent product hydrolysis.
Temperature	60 - 80 °C	Provides sufficient energy to overcome activation barrier without significant side product formation.
Reaction Time	2 - 6 hours	Ensures the reaction proceeds to completion.
Atmosphere	Inert (Nitrogen or Argon)	Prevents moisture from entering the reaction, which would hydrolyze the acyl chloride product.

| Purification | Fractional Distillation (Reduced Pressure) | Separates the product from non-volatile impurities and byproducts. |

Reactivity and Synthetic Applications

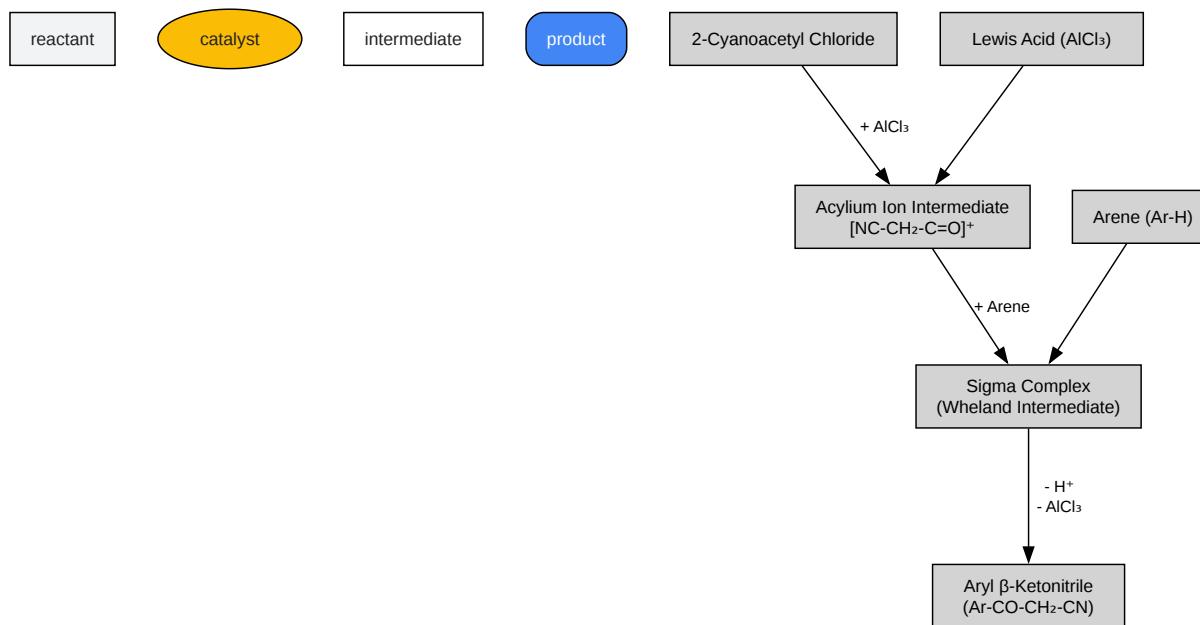

The high reactivity of **2-cyanoacetyl chloride** is derived from its two key functional groups: the acyl chloride and the cyano group. The carbonyl carbon of the acyl chloride is highly

electrophilic, making it a prime target for nucleophilic attack.

Nucleophilic Acyl Substitution (Acylation)

2-Cyanoacetyl chloride is a potent acylating agent, reacting readily with various nucleophiles to form substituted cyanoacetamide and cyanoacetate derivatives. These reactions typically proceed rapidly and are often conducted in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.

- Reaction with Amines: Primary and secondary amines react to form N-substituted 2-cyanoacetamides. These products are valuable intermediates in pharmaceutical synthesis.
- Reaction with Alcohols and Phenols: Alcohols and phenols react to produce the corresponding cyanoacetate esters.


[Click to download full resolution via product page](#)

Acylation reactions of **2-cyanoacetyl chloride** with nucleophiles.

Friedel-Crafts Acylation

2-Cyanoacetyl chloride can be used as an acylating agent in Friedel-Crafts reactions with aromatic and heteroaromatic compounds. In the presence of a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$), an electrophilic acylium ion is generated, which then attacks the electron-rich aromatic ring. This reaction is a key method for synthesizing aryl and heteroaryl β -ketonitriles, which are important precursors for many biologically active molecules.

The reaction is advantageous because the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation which can be an issue in Friedel-Crafts alkylations.

[Click to download full resolution via product page](#)

Mechanism of Friedel-Crafts acylation using **2-cyanoacetyl chloride**.

Reactions Involving the Methylene Group

The methylene (-CH₂-) protons in **2-cyanoacetyl chloride** are acidic due to the electron-withdrawing effects of both the adjacent cyano and acyl chloride groups. This allows the molecule to participate in base-catalyzed condensation reactions.

- Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones.
- Michael Addition: It can act as a nucleophile in Michael additions.

Hydrolysis

In the presence of water, **2-cyanoacetyl chloride** readily hydrolyzes to form cyanoacetic acid and hydrochloric acid. This reactivity underscores the necessity of using anhydrous conditions during its synthesis and subsequent reactions to prevent degradation of the starting material.

Summary of Applications

2-Cyanoacetyl chloride is a cornerstone intermediate for synthesizing a diverse range of chemical structures.

Table 3: Key Applications in Organic Synthesis

Application Area	Resulting Compounds	Significance
Pharmaceuticals	β -Ketonitriles, Cyanoacetamides, Heterocycles	Precursors for anticancer agents (e.g., Gefitinib), antimicrobial compounds, and anti-inflammatory drugs.
Agrochemicals	Substituted nitriles and heterocycles	Building blocks for herbicides and pesticides.
Dyes and Pigments	Azo dyes, condensed heterocyclic pigments	The reactive groups allow for the construction of chromophoric systems.
Material Science	Polymers, specialty monomers	Used in the preparation of advanced materials with specific functional properties.

| Heterocyclic Chemistry | Pyridines, pyrimidines, pyrazoles | A versatile starting material for cyclization and condensation reactions to form various ring systems. |

- To cite this document: BenchChem. [2-Cyanoacetyl Chloride: A Comprehensive Technical Guide to Synthesis and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b169337#2-cyanoacetyl-chloride-synthesis-and-reactivity\]](https://www.benchchem.com/product/b169337#2-cyanoacetyl-chloride-synthesis-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com